

characterization and confirmation of 3-Chloro-5-iodobenzamide structure

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Compound of Interest

Compound Name: 3-Chloro-5-iodobenzamide

CAS No.: 289039-28-7

Cat. No.: B1424303

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An In-Depth Technical Guide to the Characterization and Confirmation of **3-Chloro-5-iodobenzamide**

Executive Summary & Strategic Importance

3-Chloro-5-iodobenzamide is a high-value intermediate in medicinal chemistry, particularly serving as a scaffold for fragment-based drug discovery (FBDD) and the synthesis of poly-pharmacological agents. Its structural uniqueness lies in its 1,3,5-substitution pattern, which allows for orthogonal functionalization:

- Iodine (C-5): Highly reactive in Suzuki/Sonogashira couplings.
- Chlorine (C-3): Less reactive, allowing for sequential cross-coupling or acting as a lipophilic anchor.
- Amide (C-1): A hydrogen-bond donor/acceptor motif critical for protein-ligand interactions.

The Challenge: The primary risk in synthesizing this compound is regioisomer contamination (e.g., 3-chloro-4-iodobenzamide). Standard HPLC often fails to fully resolve these isomers due to similar polarity. Therefore, rigorous structural confirmation using NMR coupling constants and isotopic mass spectrometry is mandatory.

Strategic Analysis of Regioisomerism

To confirm the structure, one must rule out the most likely synthetic impurities. The table below contrasts the target molecule with its most probable isomer.

Feature	Target: 3-Chloro-5-iodobenzamide	Alternative: 3-Chloro-4-iodobenzamide
Symmetry	(Asymmetric, but "pseudo-symmetric" proton arrangement)	(Distinctly asymmetric)
Proton Topology	Three isolated protons, all meta to each other.	Two adjacent protons (ortho) and one isolated.
Key Coupling ()	Small (Hz). Only meta coupling is observed.	Large (Hz). Strong ortho coupling dominates.
¹³ C NMR	C-4 is flanked by two halogens (shielded/deshielded balance).	C-5 is unsubstituted.

Detailed Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS) with Isotopic Pattern Analysis

Goal: Confirm elemental composition and halogen count.

Methodology:

- Ionization: Electrospray Ionization (ESI) in Positive Mode () or Negative Mode ().
- Solvent: Methanol/Water (1:1) with 0.1% Formic Acid.
- Analysis Logic:

- Iodine (I): Monoisotopic (Mass 126.90). No M+2 contribution.
- Chlorine (Cl): Distinctive 3:1 ratio of
Cl to
Cl.

Expected Data:

- Base Peak (): Calculated for .
- Isotope Peak (): Should be approximately 33% of the base peak intensity (due to Cl).
- Self-Validation Check: If the peak is <5% or >50%, the halogen assignment is incorrect.

Protocol B: ¹H NMR Spectroscopy (The Gold Standard)

Goal: Prove the 1,3,5-substitution pattern via coupling constants.

Methodology:

- Solvent: DMSO-
(preferred for amide solubility) or Methanol-
.
- Frequency: 400 MHz minimum (to resolve small meta couplings).
- Step-by-Step Analysis:

- Amide Protons: Look for two broad singlets around 7.5–8.5 ppm (in DMSO). They are non-equivalent due to restricted rotation.
- Aromatic Region (7.5 – 8.2 ppm): You expect three distinct signals.

The Diagnostic "Fingerprint":

- Proton A (H-2, between Amide and Cl): Appears as a triplet of triplets or doublet of doublets () with Hz.
- Proton B (H-6, between Amide and I): Appears as a with Hz.
- Proton C (H-4, between Cl and I): Appears as a with Hz.

Crucial Distinction: If you see any doublet with

Hz, you have the wrong isomer (likely 3,4-disubstituted).

Protocol C: X-Ray Crystallography (Definitive Confirmation)

Goal: Absolute structural determination for new synthetic routes.

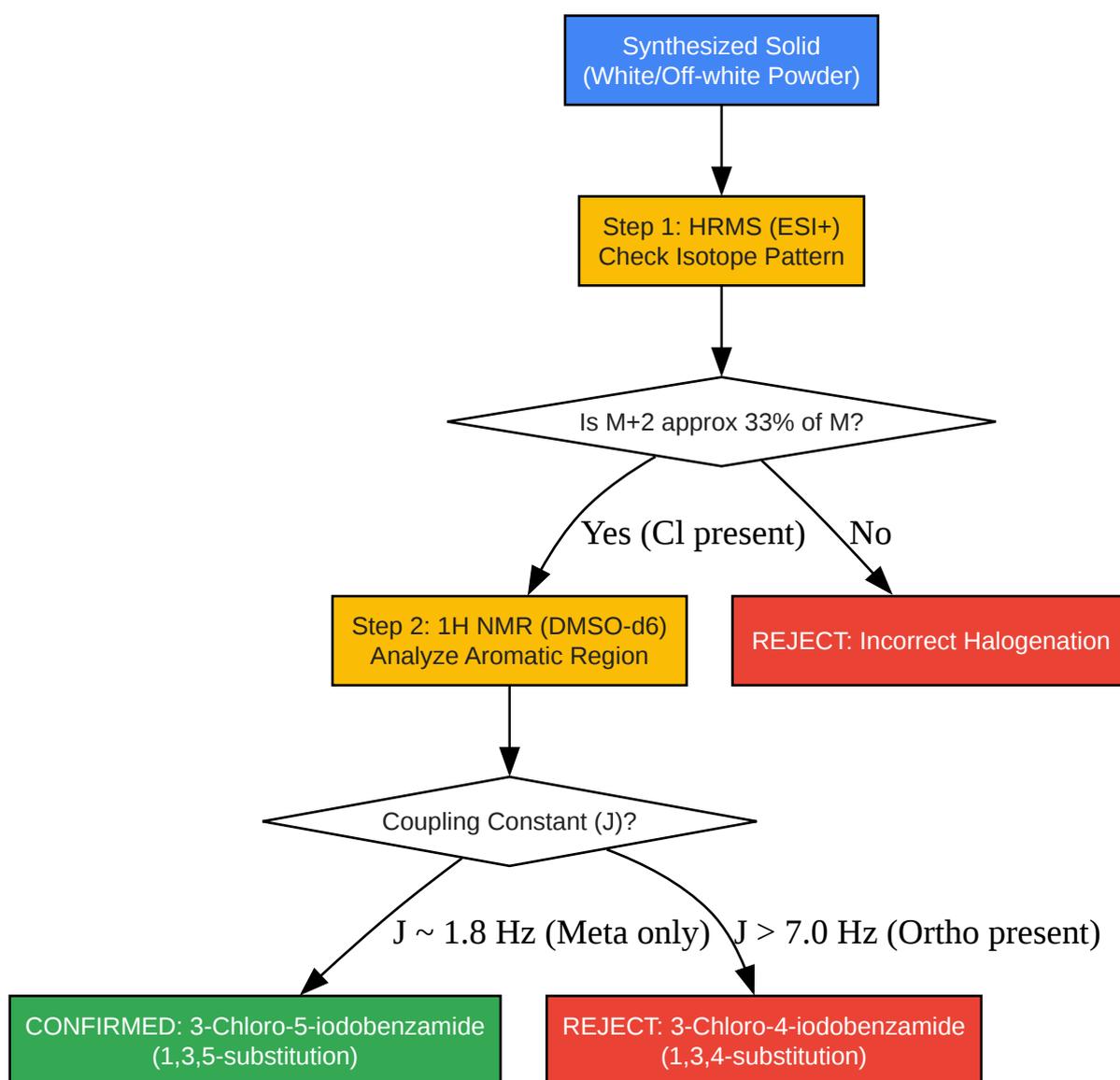
Crystallization Method:

- Dissolve 20 mg of the compound in hot Ethanol (EtOH).

- Add Hexane dropwise until slight turbidity appears.
- Allow to cool slowly to room temperature, then to 4°C.
- Validation: Single crystal diffraction will reveal the exact spatial arrangement of the heavy atoms (I and Cl), which are easily distinguishable by their electron density.

Visualizing the Confirmation Logic

The following diagram illustrates the decision matrix for confirming the structure.



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Caption: Decision tree for structural validation. The critical branch point is the NMR coupling constant analysis.

Synthesis Pathway & Regio-Control

Understanding the synthesis helps predict impurities. The most reliable route avoids electrophilic aromatic substitution (which is prone to isomer mixtures) and instead uses a directed lithiation or functional group interconversion.



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Caption: Recommended synthetic pathway. Starting from the meta-dihalide ensures the 1,3,5 pattern is locked in before amide formation.

Performance Comparison: Why This Scaffold?

When compared to alternatives like 3-bromo-5-chlorobenzamide, the iodo-variant offers superior selectivity in cross-coupling reactions.

Parameter	3-Chloro-5-iodobenzamide	3-Bromo-5-chlorobenzamide	Scientific Implication
C-X Bond Energy	C-I (Lowest)	C-Br (Medium)	The C-I bond activates first under mild Pd-catalyzed conditions (rt), leaving the C-Cl bond intact for a second functionalization.
Selectivity	>95% Site-Selective	~80% Site-Selective	Iodo-analogs allow for "programmable" synthesis without protecting groups.
Solubility	Moderate	Moderate	Similar physicochemical profiles.

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